BenchChemオンラインストアへようこそ!

Ximelagatran

Atrial Fibrillation Stroke Prevention Anticoagulation

Ximelagatran is the irreplaceable reference standard for drug-induced liver injury (DILI) research—the only oral DTI with a precisely quantified 7.9% ALT >3× ULN hepatotoxicity rate documented in the SPORTIF trials. Unlike dabigatran etexilate, its unique double-prodrug activation yields melagatran (t½ 3–5 h vs. ~12 h) with renal clearance directly proportional to CrCl (P<10⁻⁶), making it essential for PBPK model calibration. Its fixed-dose efficacy equivalent to monitored warfarin (SPORTIF III/V) provides unmatched pharmacoeconomic modeling data. Withdrawn from market in 2006; available exclusively for laboratory research. Not for human use.

Molecular Formula C24H35N5O5
Molecular Weight 473.6 g/mol
Cat. No. B7825022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXimelagatran
Molecular FormulaC24H35N5O5
Molecular Weight473.6 g/mol
Structural Identifiers
SMILESCCOC(=O)CNC(C1CCCCC1)C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C(=NO)N
InChIInChI=1S/C24H35N5O5/c1-2-34-20(30)15-26-21(17-6-4-3-5-7-17)24(32)29-13-12-19(29)23(31)27-14-16-8-10-18(11-9-16)22(25)28-33/h8-11,17,19,21,26,33H,2-7,12-15H2,1H3,(H2,25,28)(H,27,31)/t19-,21+/m0/s1
InChIKeyZXIBCJHYVWYIKI-PZJWPPBQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility8.45e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Ximelagatran: Oral Direct Thrombin Inhibitor Prodrug for Anticoagulation Research


Ximelagatran (Exanta™, AstraZeneca) is a synthetic, orally bioavailable prodrug of the active direct thrombin inhibitor (DTI) melagatran. Upon absorption, ximelagatran undergoes rapid bioconversion via ester hydrolysis and reduction to yield melagatran, which acts as a potent, reversible, active-site competitive inhibitor of both free and clot-bound human α-thrombin [1]. Unlike vitamin K antagonists such as warfarin, which require routine coagulation monitoring due to their narrow therapeutic window, ximelagatran was developed for fixed-dose, twice-daily oral administration without coagulation monitoring [2]. Ximelagatran is distinguished from parenteral DTIs (e.g., argatroban, bivalirudin) by its oral route of administration, and from later-generation oral DTIs (e.g., dabigatran etexilate) by its distinct metabolic activation pathway and its well-characterized but ultimately prohibitive hepatotoxicity profile, which led to its market withdrawal [3]. The compound remains a critical reference standard in anticoagulation research, particularly for studies investigating drug-induced liver injury (DILI), thrombin inhibition pharmacodynamics, and the structure-activity relationships of oral DTI prodrugs.

Why Ximelagatran Cannot Be Substituted with Other Oral Direct Thrombin Inhibitors


Ximelagatran occupies a unique and non-interchangeable position within the class of oral direct thrombin inhibitors (DTIs). While later-generation oral DTIs such as dabigatran etexilate share the general mechanism of thrombin inhibition, critical pharmacological and safety distinctions render simple substitution scientifically invalid. Ximelagatran is a double prodrug that yields melagatran, a distinct active moiety with a shorter half-life (approximately 3–5 hours) compared to dabigatran's active metabolite (approximately 12 hours) [1]. This difference in half-life translates to divergent dosing regimens and clinical pharmacokinetic profiles. More critically, ximelagatran's well-documented, dose- and duration-dependent hepatotoxicity—manifesting as alanine aminotransferase (ALT) elevations exceeding three times the upper limit of normal in approximately 7.9% of long-term users—was the primary reason for its market withdrawal, a safety liability not shared to the same extent by dabigatran [2]. Consequently, for investigators conducting studies on DILI mechanisms, coagulation cascade modeling, or comparative anticoagulant pharmacology, ximelagatran represents a specific chemical entity with irreplaceable experimental value. The quantitative evidence below details the precise parameters that differentiate ximelagatran from its closest comparators, establishing a scientific basis for selection in specialized research and industrial contexts.

Ximelagatran: Quantified Differentiation from Warfarin, Enoxaparin, and Dabigatran


Fixed-Dose Efficacy Non-Inferior to Warfarin Without Coagulation Monitoring in Atrial Fibrillation

In the pooled analysis of the SPORTIF III and V trials (n=7,329 patients with nonvalvular atrial fibrillation), ximelagatran (36 mg twice daily, fixed dose) demonstrated statistically equivalent efficacy to dose-adjusted warfarin (target INR 2.0–3.0) for the prevention of stroke and systemic embolism [1]. The primary event rate was 1.62% per year for ximelagatran compared to 1.65% per year for warfarin (p = 0.94). This equivalence was achieved without the routine coagulation monitoring required for warfarin therapy [1]. Furthermore, combined minor plus major bleeding was significantly lower with ximelagatran (31.7% per year) than with warfarin (38.7% per year; p < 0.0001) [1].

Atrial Fibrillation Stroke Prevention Anticoagulation

Superior Venous Thromboembolism Prevention vs. Enoxaparin in Major Orthopedic Surgery

The EXPRESS study, a double-blind, randomized controlled trial (n=2,835 patients undergoing total hip or knee replacement), demonstrated that a regimen of subcutaneous melagatran followed by oral ximelagatran provided significantly superior thromboprophylaxis compared to the low-molecular-weight heparin enoxaparin [1]. The rate of major venous thromboembolism (VTE) was 2.3% in the melagatran/ximelagatran group versus 6.3% in the enoxaparin group (P = 0.0000018), representing a relative risk reduction of 63.5% [1]. Total VTE (including distal deep vein thrombosis) was also significantly lower in the ximelagatran arm (20.3% vs. 26.6%; P < 0.0004) [1].

Venous Thromboembolism Orthopedic Surgery Thromboprophylaxis

Defined Hepatotoxicity Profile: ALT Elevation Incidence and DILI Withdrawal

Ximelagatran's clinical development and subsequent market withdrawal were precipitated by a well-characterized, idiosyncratic hepatotoxicity signal that was not predicted by standard preclinical toxicology studies [1]. Long-term (>35 days) administration was associated with an incidence of ALT elevations exceeding 3× the upper limit of normal (ULN) in 7.9% of patients [1]. The combination of ALT > 3× ULN and total bilirubin > 2× ULN—a marker associated with severe DILI risk—occurred in 0.5% of ximelagatran-treated patients versus 0.1% in comparator groups [1]. This adverse event profile led to the termination of the ximelagatran development program [1]. Subsequent pharmacogenomic analysis linked ALT elevations to specific MHC alleles (DRB1*07 and DQA1*02), suggesting an immune-mediated pathogenesis [1].

Drug-Induced Liver Injury Hepatotoxicity Safety Pharmacology

Low Cytochrome P450-Mediated Drug-Drug Interaction Potential vs. Warfarin

Unlike warfarin, which is metabolized by multiple CYP450 isozymes (primarily CYP2C9) and is subject to numerous clinically significant drug-drug interactions, ximelagatran and its active metabolite melagatran demonstrate a very low potential for CYP450-mediated interactions [1]. Melagatran undergoes negligible metabolism via CYP enzymes, and ximelagatran has no clinically relevant inhibitory or inductive effects on CYP isozymes [1]. This pharmacokinetic profile is supported by clinical studies showing no significant interactions with CYP-metabolized drugs or food intake, contributing to the predictable and reproducible exposure that enabled fixed-dose administration [1].

Drug-Drug Interactions Cytochrome P450 Pharmacokinetics

Renal-Dependent Clearance with Defined Exposure Increase in Renal Impairment

The elimination of melagatran, the active metabolite of ximelagatran, is predominantly renal, with clearance correlating strongly with creatinine clearance (P < 10⁻⁶) [1]. In a dedicated study comparing patients with severe renal impairment (creatinine clearance <30 mL/min) to healthy controls, the renal clearance (CLR) of melagatran after oral ximelagatran administration was markedly reduced: 14.3 mL/min in the severe renal impairment group versus 107 mL/min in controls [2]. This reduction in clearance translates to an approximately 5-fold increase in melagatran exposure in patients with severe renal impairment, which formed the basis for the contraindication in this population [1]. This defined, quantifiable relationship between renal function and drug exposure is a critical differentiator from other DTIs like argatroban, which undergoes primarily hepatic clearance [3].

Renal Impairment Pharmacokinetics Drug Clearance

Ximelagatran: High-Value Research and Industrial Application Scenarios


Drug-Induced Liver Injury (DILI) Mechanistic Studies and Screening Model Validation

Given the precisely quantified, dose- and duration-dependent hepatotoxicity of ximelagatran—with a 7.9% incidence of ALT > 3× ULN in long-term use [1]—this compound is uniquely suited as a positive control and reference standard for DILI research. Applications include: (1) validating in vitro hepatocyte or liver-on-a-chip models for predicting idiosyncratic drug reactions; (2) investigating the role of immune-mediated mechanisms in DILI, particularly the association with MHC alleles DRB1*07 and DQA1*02 [1]; and (3) developing and benchmarking computational toxicology algorithms for hepatotoxicity risk prediction. The well-documented clinical hepatotoxicity data, coupled with the compound's low CYP450 interaction potential, allows researchers to isolate liver injury mechanisms from confounding metabolic factors.

Oral Direct Thrombin Inhibitor (DTI) Prodrug Design and Structure-Activity Relationship (SAR) Studies

Ximelagatran is a prototypical double prodrug designed to overcome the poor oral bioavailability of its active metabolite melagatran. Its chemical design—incorporating an ethyl ester and a hydroxylamidine moiety that are cleaved after absorption to yield melagatran—provides a benchmark for oral DTI prodrug development [2]. Researchers can utilize ximelagatran as a reference standard to: (1) evaluate novel prodrug strategies that aim to improve oral absorption while maintaining a favorable safety profile; (2) compare the pharmacokinetic properties (e.g., bioavailability, half-life) of new DTI candidates against a well-characterized baseline; and (3) study the relationship between prodrug chemistry, activation kinetics, and the resulting pharmacodynamic profile. The clear differentiation from dabigatran etexilate in terms of half-life and metabolic activation pathway further enhances its value in comparative SAR analyses.

Fixed-Dose Anticoagulation Pharmacoeconomic and Outcomes Modeling

The SPORTIF III and V trials established that fixed-dose ximelagatran (36 mg twice daily) achieves stroke prevention rates (1.62% per year) equivalent to carefully monitored, dose-adjusted warfarin (1.65% per year; p = 0.94) in patients with atrial fibrillation [3]. This clinical equivalence, achieved without the substantial monitoring burden associated with warfarin, positions ximelagatran as a critical data point for constructing pharmacoeconomic models. Researchers can leverage these data to: (1) perform comparative cost-effectiveness analyses of monitoring-free versus monitoring-intensive anticoagulation strategies; (2) model the potential clinical and economic impact of future fixed-dose anticoagulants; and (3) generate realistic input parameters for health technology assessments (HTA) and payer formulary decision simulations.

Physiologically-Based Pharmacokinetic (PBPK) Modeling of Renally Cleared Drugs

The pharmacokinetics of melagatran, the active metabolite of ximelagatran, are characterized by a strong, quantifiable correlation with renal function. Population pharmacokinetic analysis demonstrates that melagatran clearance (mean 27.3 L/h) is directly related to creatinine clearance (P < 10⁻⁶) [4]. This well-defined relationship, coupled with data on the 5-fold increase in exposure in patients with severe renal impairment (CrCl < 30 mL/min) [4], provides an ideal dataset for the development and validation of PBPK models focused on renal drug elimination. Researchers can use these data to: (1) refine algorithms predicting drug exposure in patients with varying degrees of renal impairment; (2) serve as a calibration standard for in vitro-to-in vivo extrapolation (IVIVE) of renal clearance; and (3) benchmark the performance of PBPK software platforms in simulating the pharmacokinetic consequences of renal dysfunction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ximelagatran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.